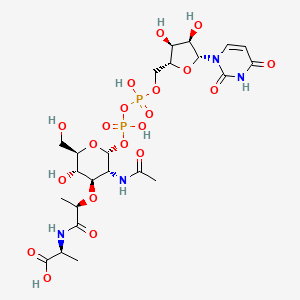

Uridine-5'-diphosphate-n-acetylmuramoyl-l-alanine

Description

Properties

Molecular Formula |

C23H36N4O20P2 |

|---|---|

Molecular Weight |

750.5 g/mol |

IUPAC Name |

(2S)-2-[[(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoic acid |

InChI |

InChI=1S/C23H36N4O20P2/c1-8(21(35)36)24-19(34)9(2)43-18-14(25-10(3)29)22(45-11(6-28)16(18)32)46-49(40,41)47-48(38,39)42-7-12-15(31)17(33)20(44-12)27-5-4-13(30)26-23(27)37/h4-5,8-9,11-12,14-18,20,22,28,31-33H,6-7H2,1-3H3,(H,24,34)(H,25,29)(H,35,36)(H,38,39)(H,40,41)(H,26,30,37)/t8-,9+,11+,12+,14+,15+,16+,17+,18+,20+,22+/m0/s1 |

InChI Key |

NTMMCWJNQNKACG-KBKUWGQMSA-N |

SMILES |

CC(C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@@H](C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridine-5’-Diphosphate-N-Acetylmuramoyl-L-Alanine involves the enzymatic ligation of L-alanine to Uridine-5’-Diphosphate-N-Acetylmuramic acid. This reaction is catalyzed by the enzyme UDP-N-acetylmuramate–L-alanine ligase (MurC) in the presence of ATP . The reaction conditions typically include a buffered aqueous solution with a pH range of 7.5 to 8.5, and the reaction is carried out at a temperature of 25-37°C .

Industrial Production Methods

Industrial production of Uridine-5’-Diphosphate-N-Acetylmuramoyl-L-Alanine is achieved through fermentation processes using genetically engineered bacterial strains. These strains are designed to overexpress the necessary enzymes, including MurC, to facilitate the efficient production of the compound . The fermentation broth is then subjected to purification processes such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Uridine-5’-Diphosphate-N-Acetylmuramoyl-L-Alanine undergoes several types of chemical reactions, including:

Substitution Reactions: Involving the replacement of functional groups within the molecule.

Hydrolysis: Breaking down the compound into its constituent parts in the presence of water.

Ligase Reactions: Catalyzed by specific enzymes to form new bonds.

Common Reagents and Conditions

Common reagents used in these reactions include ATP, L-alanine, and various buffer solutions . The conditions typically involve maintaining a neutral to slightly alkaline pH and moderate temperatures (25-37°C) .

Major Products Formed

The major products formed from these reactions include Uridine-5’-Diphosphate-N-Acetylmuramic acid and L-alanine, which are the building blocks for further biosynthetic processes .

Scientific Research Applications

Uridine-5’-Diphosphate-N-Acetylmuramoyl-L-Alanine has several scientific research applications:

Chemistry: Used as a substrate in enzymatic studies to understand the mechanisms of ligase enzymes.

Biology: Plays a role in the study of bacterial cell wall biosynthesis and antibiotic resistance.

Medicine: Investigated for its potential as a target for novel antibacterial agents.

Industry: Utilized in the production of antibiotics and other pharmaceuticals.

Mechanism of Action

Uridine-5’-Diphosphate-N-Acetylmuramoyl-L-Alanine exerts its effects by serving as a substrate for the enzyme UDP-N-acetylmuramoylalanine–D-glutamate ligase (MurD). This enzyme catalyzes the addition of D-glutamic acid to the compound, which is a critical step in the biosynthesis of peptidoglycan . The molecular targets involved include the MurC and MurD enzymes, which are essential for bacterial cell wall formation .

Comparison with Similar Compounds

Similar Compounds

Uridine-5’-Diphosphate-N-Acetylmuramoyl-L-Alanine-D-Glutamate: Similar in structure but includes an additional D-glutamate residue.

Uridine-5’-Diphosphate-N-Acetylmuramoyl-L-Alanyl-D-Glutamate–2,6-Diaminopimelate: Contains additional amino acids and is involved in later stages of peptidoglycan biosynthesis.

Uniqueness

Uridine-5’-Diphosphate-N-Acetylmuramoyl-L-Alanine is unique due to its specific role in the early stages of peptidoglycan biosynthesis. Its interaction with the MurC enzyme distinguishes it from other similar compounds that interact with different enzymes in the biosynthetic pathway .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.